DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE
Description
DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE is a quaternary ammonium salt characterized by a complex molecular architecture. Its structure features:
- A diethyl methyl azanium core, which confers cationic properties and enhances water solubility.
- An iodide counterion, influencing solubility and stability.
This compound’s multifunctional design suggests applications in pharmaceuticals (e.g., antimicrobial agents), surfactants, or ionic liquids.
Properties
IUPAC Name |
diethyl-[2-[[2-(2-hydroxyphenoxy)acetyl]amino]ethyl]-methylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.HI/c1-4-17(3,5-2)11-10-16-15(19)12-20-14-9-7-6-8-13(14)18;/h6-9H,4-5,10-12H2,1-3H3,(H-,16,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFSDYOZDRYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)COC1=CC=CC=C1O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ether functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules from the provided evidence, focusing on synthesis, functional groups, and physicochemical properties.
Structural and Functional Group Analysis
Key Differences :
- The target’s quaternary ammonium and phenolic ether distinguish it from ’s nitro-azo compound and ’s heteroaromatic amino acid derivative.
- The iodide counterion in the target contrasts with ’s covalent C-I bond and ’s absence of halogens.
Physicochemical Properties
Biological Activity
Overview of Diethyl({2-[2-(2-Hydroxyphenoxy)acetamido]ethyl})methylazanium iodide
This compound is a quaternary ammonium compound that may exhibit various biological activities due to its structural characteristics. Compounds of this nature are often studied for their potential pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Quaternary ammonium compounds typically interact with cell membranes, affecting membrane permeability and potentially leading to cell lysis. The presence of the hydroxyphenyl and acetamido groups may enhance interactions with specific biological targets, including enzymes or receptors.
Antimicrobial Activity
Many quaternary ammonium compounds demonstrate significant antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell death. Research suggests that modifications in the alkyl chain length and functional groups can influence their efficacy against various pathogens.
Cytotoxicity
Studies have shown that certain quaternary ammonium compounds possess cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis or necrosis through disruption of mitochondrial function or interference with cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of new compounds. For this compound, variations in the hydroxyphenyl and acetamido moieties could lead to different biological profiles.
| Structural Feature | Potential Biological Effect |
|---|---|
| Hydroxyphenyl group | Enhances interaction with enzymes/receptors |
| Acetamido group | May improve solubility and bioavailability |
| Quaternary ammonium | Antimicrobial and cytotoxic properties |
Study 1: Antimicrobial Efficacy
A study investigating a series of quaternary ammonium compounds found that modifications similar to those in this compound resulted in enhanced antibacterial activity against Gram-positive bacteria. The results indicated that the presence of hydrophilic groups significantly improved efficacy.
Study 2: Cytotoxic Effects on Cancer Cells
Another research effort focused on quaternary ammonium derivatives demonstrated that specific structural modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted how substituents like hydroxyphenyl could play a role in enhancing apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
